Tosyloxymethyldiphenylphosphine oxide
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Overview
Description
Phosphine oxides, such as diphenylphosphine oxide, are a type of organic phosphorus compound. They are typically white solids that are soluble in polar organic solvents .
Synthesis Analysis
Phosphine oxides can be synthesized by reacting phosphite esters with Grignard reagents, followed by acid treatment of the reaction product .Molecular Structure Analysis
The molecular structure of phosphine oxides is typically characterized by a phosphorus atom bonded to an oxygen atom and two phenyl groups .Chemical Reactions Analysis
Phosphine oxides can undergo various chemical reactions. For example, they can be deoxygenated to form phosphines, which are useful as ligands in catalysis .Physical and Chemical Properties Analysis
Phosphine oxides are typically white solids that are soluble in polar organic solvents . They have a high thermal stability and are resistant to reduction .Scientific Research Applications
Catalysis in Organic Synthesis
Tosyloxymethyldiphenylphosphine oxide has been utilized in the realm of organic synthesis, particularly in catalytic arylation processes. For instance, it has been employed in cross-coupling reactions involving challenging substrates such as aryl and vinyl chlorides, fluorides, and tosylates. This is highlighted in the work of Ackermann, where the use of heteroatom-substituted secondary phosphine oxides (HASPO), including this compound, is detailed for such applications (Ackermann, 2007).
Liquid Crystal Research
In the study of liquid crystals, this compound plays a significant role. For instance, a compound related to this oxide, triphenylphosphine oxide (TPPO), bearing specific moieties, exhibits a columnar liquid crystalline phase. It has shown responsiveness to alkaline metal cations due to the interactions between cation and phosphine oxide, as reported by Hatano and Kato (Hatano & Kato, 2006).
Chiral Synthesis Applications
This compound has been used in the synthesis of chiral compounds. Harmat and Warren described its use in creating chiral carbon atoms in a stereoselective manner. This was achieved by electrophilic attack on a cyclic allylic phosphine oxide, where the compound played a crucial role in the formation of chiral molecules (Harmat & Warren, 1990).
Dental Materials Research
In dental materials research, derivatives of acylphosphine oxide, which include this compound, have been studied for their photoinitiation behaviors in light-cured dental resins. These studies aimed to understand the UV-VIS spectra and photopolymerization behaviors of these compounds in various resin formulations, as explored by Ikemura and colleagues (Ikemura et al., 2008).
Application in Photoluminescent and Electroluminescent Devices
The compound has been investigated for its potential in improving the photoluminescence and electroluminescent performances of certain materials. For example, Xu and colleagues have studied the application of a chelate phosphine oxide ligand in EuIII complex, showing promising results in terms of luminescence efficiency, which could have implications in device manufacturing (Xu et al., 2006).
Mechanism of Action
Target of Action
Phosphine oxides, a related class of compounds, are known to interact with various biological targets .
Mode of Action
Tosyloxymethyldiphenylphosphine oxide is a type of phosphine oxide. Phosphine oxides are known to undergo reduction reactions, converting back to phosphines . This reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of an additive .
Biochemical Pathways
Phosphine oxides and related phosphorus-containing functional groups are known to be relevant in the area of organometallic catalysis and organocatalysis .
Pharmacokinetics
Phosphine oxides are known to have high solubility and metabolic stability, which can impact their bioavailability .
Result of Action
The reduction of phosphine oxides to phosphines is a key reaction in organometallic chemistry and can have significant implications in catalysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can lead to the easy and spontaneous oxidation of phosphines . Therefore, the storage and handling conditions of this compound can significantly impact its reactivity and stability.
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tosyloxymethyldiphenylphosphine oxide involves the reaction of tosyl chloride with methyldiphenylphosphine oxide in the presence of a base to form the tosylate intermediate. The tosylate intermediate is then reacted with sodium methoxide to form the final product.", "Starting Materials": [ "Tosyl chloride", "Methyldiphenylphosphine oxide", "Base (e.g. triethylamine)", "Sodium methoxide" ], "Reaction": [ "Step 1: Tosyl chloride is added to a solution of methyldiphenylphosphine oxide in an aprotic solvent such as dichloromethane or acetonitrile.", "Step 2: A base such as triethylamine is added to the reaction mixture to facilitate the formation of the tosylate intermediate.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the tosylate intermediate is formed.", "Step 4: Sodium methoxide is added to the reaction mixture to form the final product, Tosyloxymethyldiphenylphosphine oxide.", "Step 5: The reaction mixture is stirred at room temperature for several hours until the final product is formed.", "Step 6: The final product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] } | |
CAS No. |
33730-69-7 |
Molecular Formula |
C20H21O5PS |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
diphenylphosphorylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
LANXDSIYJNBJLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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